molecular formula C13H18N2O2 B1427817 Methyl 3-amino-4-(cyclopentylamino)benzoate CAS No. 448190-81-6

Methyl 3-amino-4-(cyclopentylamino)benzoate

Cat. No.: B1427817
CAS No.: 448190-81-6
M. Wt: 234.29 g/mol
InChI Key: ONJUYRGBFRHORO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclopentylamino)benzoate: is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and features both an amino group and a cyclopentylamino group attached to the benzene ring

Properties

IUPAC Name

methyl 3-amino-4-(cyclopentylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)9-6-7-12(11(14)8-9)15-10-4-2-3-5-10/h6-8,10,15H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUYRGBFRHORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(cyclopentylamino)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The amino group is then reacted with cyclopentylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(cyclopentylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 3-amino-4-(cyclopentylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(cyclopentylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The cyclopentylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(methylamino)benzoate
  • Methyl 3-amino-4-(ethylamino)benzoate
  • Methyl 3-amino-4-(propylamino)benzoate

Comparison: Methyl 3-amino-4-(cyclopentylamino)benzoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties compared to its analogs with smaller alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Biological Activity

Methyl 3-amino-4-(cyclopentylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20N2O2
  • Molar Mass : 248.33 g/mol
  • Structural Features : Contains an amino group and a cyclopentylamino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino groups can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. This interaction can lead to modulation of enzymatic pathways critical in various biological processes.
  • Receptor Binding : The cyclopentylamino group enhances binding affinity to specific receptors, potentially affecting signal transduction pathways. This characteristic may contribute to its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. This effect has been observed in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

This compound has also been explored for anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
  • Anticancer Research :
    • Study Design : In vitro assays on A549 and HepG2 cell lines.
    • Findings : Induced apoptosis was confirmed via flow cytometry, with IC50 values indicating effective concentration ranges for therapeutic application.
  • Anti-inflammatory Mechanism :
    • Research Focus : Investigating cytokine modulation in macrophages treated with the compound.
    • Outcome : Reduced levels of TNF-alpha and IL-6 were observed, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-4-(methylamino)benzoateMethyl group instead of cyclopentylModerate anticancer activity
Methyl 3-amino-4-(ethylamino)benzoateEthyl group instead of cyclopentylLower binding affinity to receptors
Methyl 3-amino-4-(propylamino)benzoatePropyl group instead of cyclopentylSimilar antimicrobial properties

The unique cyclopentylamino substitution in this compound contributes to its distinct steric and electronic properties, influencing its reactivity and biological interactions compared to analogs with smaller alkyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-(cyclopentylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-(cyclopentylamino)benzoate

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